Furan-3-sulfonamide

Overview

Description

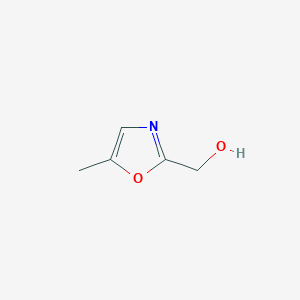

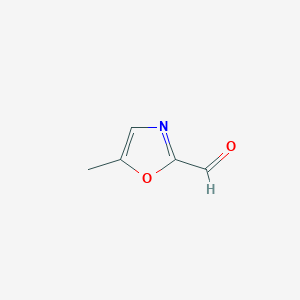

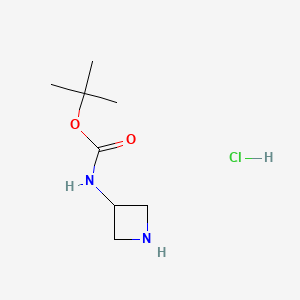

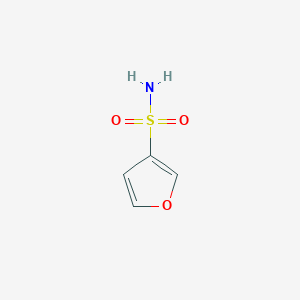

Furan-3-sulfonamide is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It is a type of sulfonamide, which is a class of synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .

Synthesis Analysis

Furan-3-sulfonamide can be synthesized through various methods. One approach involves the addition of organolithium, Grignard, and organozinc reagents to 3-furfural, providing 3-furyl alcohols in high yields . Another method involves the reaction of furan with in situ generated N-tosyl imines .Molecular Structure Analysis

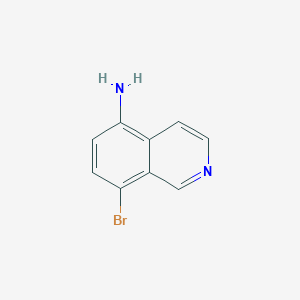

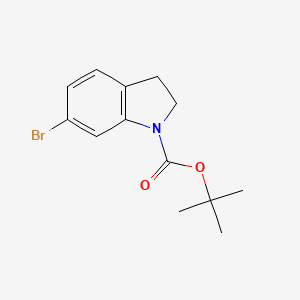

The molecular structure of Furan-3-sulfonamide consists of a furan ring attached to a sulfonamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms, which are in turn bonded to a nitrogen atom .Chemical Reactions Analysis

Furan-3-sulfonamide can undergo various chemical reactions. For instance, it can participate in oxidative rearrangements of furyl alcohols and furyl sulfonamides, generating only one regioisomer in each case . It can also be involved in the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade .Scientific Research Applications

Medicinal Chemistry

Furan derivatives have a special position in medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Sulfonamides, on the other hand, have been widely applied as building blocks in medical chemistry . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Drug Design

The inclusion of the furan nucleus is an important synthetic technique in the search for new drugs . Similarly, sulfonamides have demonstrated utility as an approach to solving a range of problems that affect candidate optimization, progression, and durability in drug design .

Synthesis of Indole-Sulfonamide Derivatives

Indole-sulfonamide derivatives have been synthesized using various techniques . These derivatives exhibit strong antimicrobial actions . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Synthesis of Sulfonimidates

Sulfonimidates have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Synthesis of Nitrofurantoin Analogues

In 2020, a series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were synthesized . The condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5-nitrofuran-2-carbaldehyde or 5-methylfuran-2-carbaldehyde was used in the synthesis .

Antibacterial Activity

Furan derivatives have been used to create numerous innovative antibacterial agents . They have shown remarkable therapeutic efficacy, inspiring medicinal chemists to explore their potential . For instance, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents have been found to be effective at inhibiting the growth of gram-positive bacteria .

Sustainable Chemicals

Furans and their derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries such as textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries . The shift towards “green” and sustainable chemical feedstocks has led to a remarkable increase in research and development studies of these impressive class of lignocellulosic-derived chemicals .

Biological Potential of Indole Derivatives

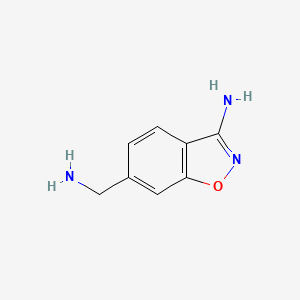

Indole derivatives, which can contain furan as a parent nucleus, have diverse biological and clinical applications . They have been used in the synthesis of various natural compounds, including tryptophan and indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .

Safety And Hazards

While specific safety and hazard information for Furan-3-sulfonamide is not available, sulfonamides in general can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions . Furan compounds are also known to be flammable and highly volatile .

Future Directions

Furan derivatives, including Furan-3-sulfonamide, have been the subject of extensive research due to their wide range of biological activities. Future research could focus on the development of new synthesis methods, the exploration of their precise mechanisms of action, and the investigation of their health beneficial effects . Additionally, the development of new sulfas less prone to resistance could be a promising direction .

properties

IUPAC Name |

furan-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTWONAICPPJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623291 | |

| Record name | Furan-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-sulfonamide | |

CAS RN |

318462-82-7 | |

| Record name | Furan-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.